Toremifene citrate is a nonsteroidal antiestrogen that acts as a selective estrogen receptor modulator (SERM). [] It is chemically related to tamoxifen and is classified as a hormone oncologic or antineoplastic agent. [] In scientific research, toremifene citrate is primarily investigated for its potential in inhibiting estrogen-dependent tumor cell growth, as well as its antiangiogenic and antimetastatic properties. [, ]
Related Compounds
N-Desmethyltoremifene (TOR-1)
Relevance: While TOR-1 possesses weak antiestrogenic activity compared to its parent compound, it contributes to the overall clinical effect of toremifene citrate [, ]. Plasma concentrations of TOR-1 are consistently higher than toremifene citrate following administration . This difference in concentration suggests that TOR-1 might play a significant role in the pharmacological activity of toremifene citrate.
4-Hydroxy-toremifene
Relevance: This metabolite is generated through the metabolic breakdown of toremifene citrate . Its presence in urine provides insights into the metabolic pathways of toremifene citrate in the human body.
4'-Hydroxy-toremifene
Relevance: Like 4-hydroxy-toremifene, the presence of 4'-hydroxy-toremifene in urine aids in understanding the metabolic fate of toremifene citrate .
α-Hydroxy-toremifene
Relevance: The identification of α-hydroxy-toremifene as a metabolite further elucidates the metabolic breakdown pathways of toremifene citrate in humans .
3,4-Dihydroxy-toremifene
Relevance: 3,4-Dihydroxy-toremifene is a key metabolite of toremifene citrate and is formed through metabolic processes in the body . Its identification as a major metabolite in urine highlights its importance in the elimination and clearance of toremifene citrate.
Toremifene acid
Relevance: Toremifene acid represents another significant pathway in the metabolism of toremifene citrate . As a major metabolite in urine, it contributes to our understanding of how the body eliminates toremifene citrate.
3-Hydroxy-4-methoxy-toremifene
Relevance: This metabolite, detected in urine samples, adds to the growing knowledge of the diverse metabolic products generated from toremifene citrate in the human body .
Dihydroxy-dehydro-toremifene
Relevance: This metabolite, along with other identified metabolites, contributes to a more comprehensive understanding of the metabolic profile of toremifene citrate .
N-Demethyl-4-hydroxy-toremifene
Relevance: This metabolite provides further evidence of the complex metabolic transformations that toremifene citrate undergoes in the body .
N-Demethyl-3-hydroxy-4-methoxy-toremifene
Relevance: This metabolite contributes to a more detailed picture of the metabolic breakdown of toremifene citrate and its excretion profile .
N-Demethyl-4,4'-dihydroxy-tamoxifen
Relevance: This metabolite, despite its name similarity to tamoxifen, is a significant product of toremifene citrate metabolism . Its presence in urine highlights the interconnected metabolic pathways of structurally related compounds.
Compound Description: (Z)-2-(2-(dimethylamino)ethyl)-4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol is a degradation product of toremifene citrate observed under specific conditions, particularly photolysis and hydrolysis in water and acidic environments .
Compound Description: (E)-2-(2-(dimethylamino)ethyl)-4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol is another degradation product of toremifene citrate identified under the same conditions as Compound III - photolysis and hydrolysis in water and acidic environments .
Compound Description: (E)-4-(4-(2-(dimethylamino)ethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol is a degradation product of toremifene citrate observed during forced degradation studies .
Compound Description: (Z)-4-(4-(2-(dimethylamino)ethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol is a degradation product of toremifene citrate identified under forced degradation conditions .
Compound Description: 2-(4-(10-(2-chloroethyl)phenanthren-9-yl)phenoxy)-N-methylethanamine is a degradation product of toremifene citrate observed during forced degradation studies .
Compound Description: 2-(4-(10-(2-chloroethyl)phenanthren-9-yl)phenoxy)-N,N-dimethylethanamine is a degradation product of toremifene citrate identified during forced degradation studies .
Raloxifene hydrochloride
Relevance: Raloxifene hydrochloride, like toremifene citrate, belongs to the SERM class of drugs . Both compounds exhibit tissue-specific estrogenic and antiestrogenic effects. Their shared classification underscores the significance of SERMs in treating hormone-dependent conditions, including breast cancer.
Clomiphene citrate
Relevance: Clomiphene citrate, along with toremifene citrate, belongs to the SERM class, indicating structural and pharmacological similarities . The inclusion of clomiphene citrate highlights the versatility of SERMs in addressing various medical conditions related to estrogen regulation.
Synthesis Analysis
The synthesis of toremifene citrate involves a multi-step process, typically comprising four main phases:
O-Alkylation: The synthesis begins with 4-hydroxybenzophenone, which undergoes O-alkylation with 2-chloroethyl dimethylamine to yield the first intermediate, 4-(2-dimethylaminoethoxy)phenylphenylmethanone.
Condensation: This intermediate is then condensed with a complex formed from cinnamaldehyde and lithium aluminum hydride, resulting in the second intermediate, 1-[4-(2-dimethylaminoethoxy)phenyl]-1,2-diphenyl-butane-1,4-diol.
Formation of Toremifene Base: The second intermediate is treated with thionyl chloride to produce the toremifene base.
Citration: Finally, the toremifene base is converted into toremifene citrate through the addition of citric acid in a water/ethanol solvent system.
This synthetic route emphasizes the importance of controlling reaction conditions and purifying intermediates to achieve high yields and purity.
Molecular Structure Analysis
Toremifene citrate has a complex molecular structure characterized by its triphenylethylene backbone. The molecular formula is C32H36ClNO8, and its structure features multiple functional groups including:
A triphenylethylene core that contributes to its antiestrogenic activity.
A dimethylamino group which enhances its binding affinity to estrogen receptors.
A citrate moiety that improves solubility and bioavailability.
The compound's melting point ranges from 160 to 162 °C, and it exhibits various spectroscopic properties including ultraviolet, infrared, nuclear magnetic resonance (NMR), and mass spectrometry data for characterization.
Chemical Reactions Analysis
Toremifene citrate participates in several chemical reactions:
Dealkylation: In biological systems, it can undergo metabolic dealkylation to form active metabolites that also exhibit estrogen receptor modulation.
Hydrolysis: The citrate salt can hydrolyze under acidic or basic conditions, releasing the free base form of toremifene.
Conjugation Reactions: Toremifene may undergo conjugation with glucuronic acid or sulfate in the liver, facilitating its excretion.
These reactions are crucial for understanding its pharmacokinetics and metabolism.
Mechanism of Action
Toremifene citrate acts primarily as a selective estrogen receptor modulator (SERM). Its mechanism involves:
Binding Affinity: Toremifene binds competitively to estrogen receptors in target tissues, blocking estrogen from exerting its proliferative effects on breast cancer cells.
Transcription Modulation: Upon binding, it alters the conformational state of the receptor complex, leading to changes in gene expression that inhibit cell proliferation and promote apoptosis (programmed cell death) in estrogen-dependent tumors.
This selective action allows for therapeutic benefits while minimizing adverse effects associated with complete estrogen blockade.
Physical and Chemical Properties Analysis
Toremifene citrate exhibits several notable physical and chemical properties:
These properties are significant for formulation development and therapeutic application.
Applications
Toremifene citrate has several important applications in medicine:
Breast Cancer Treatment: It is primarily employed as an adjuvant therapy for postmenopausal women diagnosed with hormone receptor-positive breast cancer.
Research Applications: Toremifene has been utilized in various preclinical studies examining its efficacy compared to other antiestrogens like tamoxifen. Its role in reducing mammary tumor incidence has been documented in animal studies.
Controlled Release Formulations: Recent research has explored using silica xerogel as a carrier for controlled release formulations of toremifene citrate, enhancing its therapeutic profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, ABT-767 selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. ABT-767 may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
ABT-737 is a biphenyl that is 4-chloro-1,1'-biphenyl substituted by a (4-{4-[(4-{[(2R)-4-(dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonyl)carbamoyl]phenyl}piperazin-1-yl)methyl group at position 2'. It is a BH3-mimetic drug which targets the anti-apoptotic B-cell lymphoma-2 (BCL-2) family proteins, including BCL-2, BCL-xL, and BCL-w, and induces apoptosis in cancer cells. It has a role as an anti-allergic agent, an anti-inflammatory agent, an antineoplastic agent, an apoptosis inducer and a B-cell lymphoma 2 inhibitor. It is a member of biphenyls, a member of monochlorobenzenes, a C-nitro compound, an aromatic amine, a N-arylpiperazine, a N-sulfonylcarboxamide, an aryl sulfide, a secondary amino compound and a tertiary amino compound. An inhibitor of members of the Bcl‑2 family of apoptosis regulators. BH3 Mimetic ABT-737 is an orally bioavailable, selective small molecule B-cell lymphoma 2 (Bcl-2) Homology 3 (BH3) mimetic, with potential pro-apoptotic and antineoplastic activities. ABT-737 binds to the hydrophobic groove of multiple members of the anti-apoptotic Bcl-2 protein family, including Bcl-2, Bcl-xl and Bcl-w. This inhibits the activity of these pro-survival proteins and restores apoptotic processes in tumor cells, via activation of Bak/Bax-mediated apoptosis. The pro-survival Bcl-2 proteins are overexpressed in many cancers and play important roles in the regulation of apoptosis. Their expression is associated with increased drug resistance and tumor cell survival. ABT-737 does not inhibit the pro-survival proteins Mcl-1, Bcl-B, Bfl-1 (A1); therefore, tumors that overexpress these Bcl-2 family proteins are resistant to ABT-737.
ARQ-761 is a soluble prodrug of beta-lapachone with potential antineoplastic and radiosensitizing activity. ARQ 761 is converted to beta-lapachone (b-lap) in vivo. When b-lap is activated by NAD(P)H:quinone oxidoreductase-1 (NQO1) this agent creates a futile oxidoreduction, generating highly reactive oxygen species (ROS) that results in DNA damage. The activation of b-lap also causes hyperactivation of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme that facilitates DNA repair, accompanied by rapid depletion of NAD+/ATP nucleotide levels.
CEP-9722 is under investigation in clinical trial NCT01345357 (Study of CEP-9722 in Combination With Gemcitabine and Cisplatin in Patients With Advanced Solid Tumors or Mantle Cell Lymphoma). PARP Inhibitor CEP-9722 is a small-molecule prodrug of CEP-8983, a novel 4-methoxy-carbazole inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration and conversion from CEP-9722, CEP-8983 selectively binds to PARP 1 and 2, preventing repair of damaged DNA via base excision repair (BER). This agent enhances the accumulation of DNA strand breaks and promotes genomic instability and apoptosis. CEP-8983 may potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and can be activated by single strand breaks in DNA.
CEP-6800 is a potent PARP inhibitor with potential anticancer activity. CEP-6800 could be used as a chemopotentiating agent with a variety of clinically effective chemotherapeutic agents.
PARP Inhibitor E7016 is an inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential chemo- and/or radiosensitizing activity. PARP inhibitor E7016 selectively binds to PARP and prevents PARP mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks and promotes genomic instability and eventually leads to apoptosis. In addition, this agent may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks.
2X-121 is under investigation in clinical trial NCT03562832 (Investigation of Anti-tumour Effect and Tolerability of the PARP Inhibitor 2X-121 in Patients With Metastatic Breast Cancer Selected by the 2X-121 DRP). PARP/Tankyrase Inhibitor 2X-121 is an orally available small molecule inhibitor of the nuclear enzymes poly (ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, E7449 selectively binds to PARP 1 and 2, thereby preventing the repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of single and double strand DNA breaks and promotes genomic instability eventually leading to apoptosis. PARP 1/2 inhibitor E7449 may enhance the cytotoxicity of DNA-damaging agents and of radiotherapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA.